molecular formula C14H20N2O2 B2817300 tert-Butyl 3-(phenylamino)azetidine-1-carboxylate CAS No. 1285278-84-3

tert-Butyl 3-(phenylamino)azetidine-1-carboxylate

Cat. No.: B2817300
CAS No.: 1285278-84-3
M. Wt: 248.326
InChI Key: YJTLPHYGSXHPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 3-(phenylamino)azetidine-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O2 . It is also known as 1-Azetidinecarboxylic acid, 3-(phenylamino)-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H20N2O2/c1-14(2,3)18-13(17)15-9-12(10-15)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3 . This code provides a textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 248.32 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

Researchers have developed methods for synthesizing azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains, which are crucial for studying the influence of conformation on peptide activity. These analogs serve as tools for exploring structural and functional relationships within peptides (Sajjadi & Lubell, 2008).

Base-promoted α-Alkylation

The α-alkylation of azetidine-2-carboxylic acid esters has been improved through the use of borane complexes, leading to high yields of α-substituted azetidine-2-carboxylic acid esters. This process is significant for producing optically active azetidine derivatives, highlighting the versatility of azetidines in synthetic organic chemistry (Tayama et al., 2018).

Novel Compounds Synthesis

The synthesis of protected 3-haloazetidines on a gram scale demonstrates the increasing importance of azetidines in medicinal chemistry. These intermediates are pivotal for the diversified synthesis of azetidine-3-carboxylic acids, highlighting the role of azetidines as versatile building blocks in the creation of novel pharmaceutical compounds (Ji et al., 2018).

Antimicrobial Agents

Substituted phenyl azetidines have been synthesized and characterized for their potential as antimicrobial agents. This research underscores the therapeutic potential of azetidine derivatives in addressing microbial resistance (Doraswamy & Ramana, 2013).

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 3-(phenylamino)azetidine-1-carboxylate” is not available, similar compounds like “tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate” are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause severe skin burns, eye damage, and respiratory irritation .

Properties

IUPAC Name

tert-butyl 3-anilinoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTLPHYGSXHPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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